molecular formula C24H27N3O2 B11183919 N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11183919
M. Wt: 389.5 g/mol
InChI Key: KIUVNXLXTZHOOJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by its azaspiro structure, which contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves multiple steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized using 4-methoxycyclohexan-1-one as the raw material . The overall yield of the compound is approximately 20.4%, achieved through a multi-step reaction sequence that includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Industrial Production Methods

Industrial production of this compound typically follows optimized synthetic routes to ensure high yield and cost-effectiveness. The process involves the use of mild conditions and simple operations, resulting in good to excellent yields at each step .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), interfering with the enzyme’s action and disrupting metabolic processes . This inhibition can lead to various biological effects, including the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azaspiro compounds such as spirotetramat and spiropidion . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its specific azaspiro structure and its potent inhibitory effects on acetyl-CoA carboxylase. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C24H27N3O2/c1-17-10-9-11-18(2)21(17)25-20(28)16-27-23(29)22(19-12-5-3-6-13-19)26-24(27)14-7-4-8-15-24/h3,5-6,9-13H,4,7-8,14-16H2,1-2H3,(H,25,28)

InChI Key

KIUVNXLXTZHOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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